

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione IUPAC name and CAS number

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Compound of Interest

Compound Name: 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

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An In-Depth Technical Guide to 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**, including its chemical identity, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identification

IUPAC Name: 1-benzyl-3-hydroxypyrrolidine-2,5-dione[[1](#)]

CAS Number: 78027-57-3[[1](#)]

Chemical Structure:

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

C11H11NO3

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Molecular Formula: C₁₁H₁₁NO₃

Molecular Weight: 205.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** is presented in Table 1.

Property	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol
XLogP3	0.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	205.073893 g/mol
Monoisotopic Mass	205.073893 g/mol
Topological Polar Surface Area	57.6 Å ²
Heavy Atom Count	15
Complexity	271

Synthesis

A common and efficient method for the synthesis of **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** involves the thermal condensation of DL-Malic acid with benzylamine.

Experimental Protocol: Thermal Condensation

This protocol is adapted from the thermal reactions of malic acid benzylamine salts.

Materials:

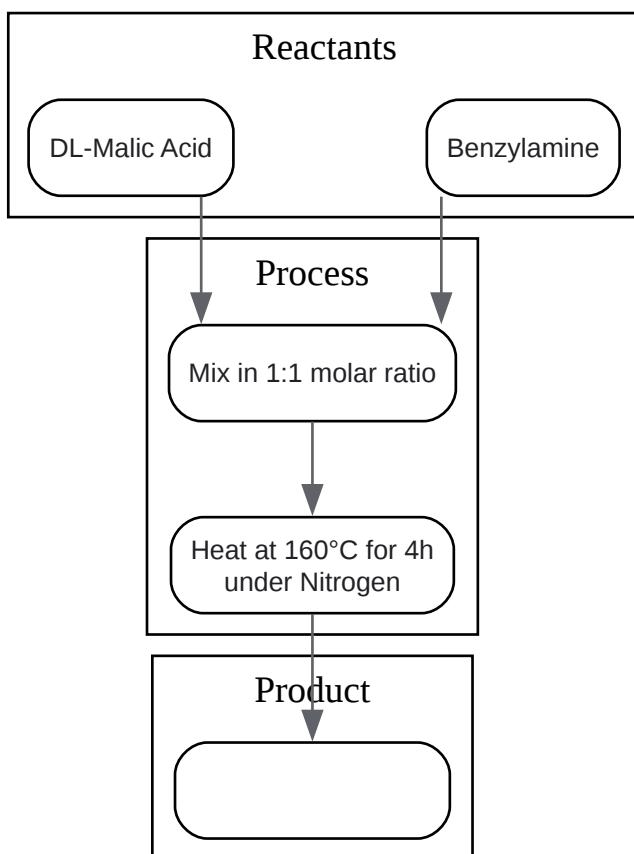
- DL-Malic acid
- Benzylamine
- Ethanol (for salt preparation)
- Nitrogen gas
- Oil bath
- Test tubes (20 cm x 2 cm ID)
- Standard laboratory glassware

Procedure:

- Salt Preparation (Optional but recommended for controlled reaction):
 - Dissolve DL-Malic acid (13.4 g, 100 mmol) in ethanol (50 mL).
 - Cool the solution in an ice bath.
 - Add benzylamine (10.7 g, 100 mmol) dropwise to the cooled solution to yield a precipitate of DL-Malic acid monobenzylammonium salt.
 - Filter the precipitate and dry.
- Thermal Condensation:
 - Place the prepared DL-Malic acid monobenzylammonium salt (or a 1:1 molar mixture of DL-Malic acid and benzylamine) in a test tube.
 - Purge the test tube with nitrogen gas.
 - Immerse the test tube into a preheated oil bath at 160 °C.
 - Maintain the reaction at 160 °C for 4 hours under a continuous, gentle flow of nitrogen.

- After 4 hours, remove the test tube from the oil bath and allow it to cool to room temperature.
- The resulting product, **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**, can be purified by recrystallization from an appropriate solvent system.

Synthesis Workflow



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Caption: Synthesis of **1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

Potential Biological Activities and Therapeutic Targets

While specific biological data for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** is limited in publicly available literature, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-established

pharmacophore in medicinal chemistry. Research on structurally related compounds suggests several potential therapeutic applications.

Anticonvulsant Activity

The succinimide ring is a core structural feature of several established antiepileptic drugs. Derivatives of N-benzylsuccinimide have been investigated for their anticonvulsant properties. The proposed mechanism of action for many succinimide-based anticonvulsants involves the modulation of voltage-gated ion channels in neurons.

Table 2: Anticonvulsant Activity of Related N-Benzylsuccinimide Derivatives Note: This data is for analogous compounds and not for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

Compound	Test Model	ED ₅₀ (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (racemic)	MES (mice, i.p.)	8.3
(R)-N-benzyl-2-acetamido-3-methoxypropionamide	MES (mice, i.p.)	4.5
(S)-N-benzyl-2-acetamido-3-methoxypropionamide	MES (mice, i.p.)	>100

MES: Maximal Electroshock Seizure test; i.p.: intraperitoneal administration.

Carbonic Anhydrase Inhibition

Derivatives of 3-hydroxy-pyrrolidine-2,5-dione have been shown to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.

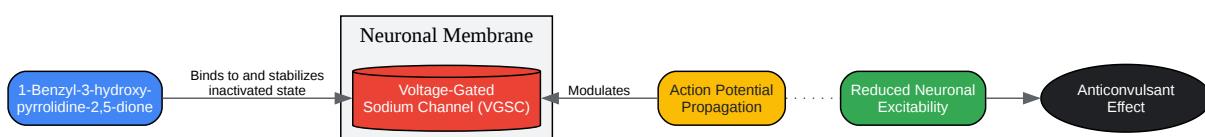
Table 3: Carbonic Anhydrase Inhibition by Related 3-Hydroxypyrrolidine-2,5-dione Derivatives Note: This data is for analogous compounds and not for **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione**.

Compound	hCA Isoform	K_i (μM)
3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione	hCA I	112.7
3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione	hCA II	3.5
3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione	hCA I	247.6
3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione	hCA II	10.76

hCA: human Carbonic Anhydrase; K_i : Inhibition constant.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of related succinimide anticonvulsants, **1-benzyl-3-hydroxy-pyrrolidine-2,5-dione** could potentially modulate neuronal excitability by interacting with voltage-gated sodium channels (VGSCs). By binding to the channel, it may stabilize the inactivated state, thereby reducing the firing of action potentials and suppressing seizure propagation.



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Caption: Postulated mechanism of anticonvulsant action.

Conclusion

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. While direct biological data for this specific molecule is not extensively documented, the well-established anticonvulsant and carbonic anhydrase inhibitory activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further pharmacological and toxicological evaluation. Future research should focus on the in-vitro and in-vivo assessment of this compound to elucidate its specific biological targets and therapeutic efficacy.

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References

- 1. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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